molecular formula C20H24Cl2N2O5 B1667504 Brasofensine maleate CAS No. 173830-14-3

Brasofensine maleate

Numéro de catalogue: B1667504
Numéro CAS: 173830-14-3
Poids moléculaire: 443.3 g/mol
Clé InChI: XVXRAWKEYKMWFS-YGPNHCCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Le maléate de brasofensine est synthétisé par une série de réactions chimiques impliquant la formation de la structure phényltropane. La voie de synthèse implique généralement les étapes suivantes:

Analyse Des Réactions Chimiques

Le maléate de brasofensine subit plusieurs types de réactions chimiques:

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits et substitués du maléate de brasofensine .

Applications de la Recherche Scientifique

Le maléate de brasofensine a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la maladie d’Alzheimer. Chez les modèles animaux, il a été démontré qu’il stimulait l’activité locomotrice et inversait l’akinésie . De plus, il a été étudié pour son utilisation potentielle dans l’amélioration de la fonction cognitive et de la mémoire .

Applications De Recherche Scientifique

Clinical Studies

  • Safety and Tolerability : A study conducted on eight male patients with moderate Parkinson's disease assessed the safety and tolerability of brasofensine at doses ranging from 0.5 to 4 mg. The results indicated that brasofensine was well tolerated, with adverse events being generally mild, including headache and insomnia .
  • Pharmacokinetics : The pharmacokinetic profile demonstrated that maximum plasma concentrations (Cmax) increased with dosage, reaching up to 3.27 ng/mL at 4 mg after four hours post-administration. The area under the curve (AUC) showed a greater than proportional increase relative to the dose, indicating a nonlinear pharmacokinetic behavior .
  • Motor Performance : Despite the favorable safety profile, no significant improvements in motor performance were observed based on the Unified Parkinson's Disease Rating Scale (UPDRS) at any dose level. This highlights a potential limitation in its efficacy as a standalone treatment .

Comparative Analysis with Other Treatments

To put brasofensine's effects into context, it is useful to compare it with other treatments for Parkinson's disease:

Drug Mechanism Efficacy Adverse Effects
BrasofensineDopamine transporter antagonistLimited evidence of efficacyMild (headache, insomnia)
LevodopaDopamine precursorHigh efficacy for motor symptomsDyskinesia, motor fluctuations
TesofensineTriple reuptake inhibitorModest improvements in UPDRS scoresHigher incidence of gastrointestinal issues and dyskinesia

Study on Combination Therapy

A notable study investigated brasofensine in combination with levodopa/carbidopa in patients with advanced Parkinson’s disease. The study aimed to evaluate whether brasofensine could enhance the effects of levodopa while mitigating its side effects. Preliminary findings suggested that while brasofensine was safe when combined with standard therapy, it did not significantly improve overall motor function compared to levodopa alone .

Comparaison Avec Des Composés Similaires

Le maléate de brasofensine est similaire à d’autres inhibiteurs de la recapture de la dopamine tels que le méthylphénidate et la cocaïne. il se distingue par sa structure spécifique et la présence du groupe méthyloxime, qui contribue à son profil pharmacologique distinct . Des composés similaires comprennent:

Activité Biologique

Brasofensine maleate, a compound under investigation primarily for its potential in treating Parkinson's disease (PD), exhibits notable biological activity primarily through its action as a dopamine reuptake inhibitor. This article delves into the pharmacokinetics, mechanisms of action, and clinical findings related to brasofensine, supported by relevant data tables and case studies.

Brasofensine functions mainly as a dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor. By inhibiting these transporters, brasofensine increases the availability of dopamine and norepinephrine in the synaptic cleft, which is crucial for managing motor symptoms associated with Parkinson's disease.

  • Dopamine Reuptake Inhibition : Brasofensine enhances dopaminergic signaling by preventing the reuptake of dopamine, thereby increasing its concentration in the brain.
  • Serotonin Modulation : It also interacts with serotonin transporters, modulating serotonin levels, which can influence mood and motor control .

Pharmacokinetics

The pharmacokinetic profile of brasofensine reveals significant differences across species:

ParameterRatsMonkeysHumans
AbsorptionRapidRapid3-8 hours
Peak Plasma Concentration0.5-1 hr0.5-1 hr~24 hr
Half-life~2 hours~4 hours~24 hours
Major MetabolitesO- and N-demethylation; glucuronidesSimilar to ratsSimilar to rats

Brasofensine undergoes extensive first-pass metabolism in humans, leading to different pharmacokinetic behaviors compared to animal models .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of brasofensine in patients with Parkinson's disease:

  • Monotherapy in Marmosets : In studies involving MPTP-lesioned common marmosets:
    • A dose of 0.5 mg brasofensine significantly increased motor activity without inducing dyskinesia or hyperactivity over an 11-day treatment period .
    • Higher doses (0.5, 1.0, and 2.5 mg/kg) further enhanced motor activity counts and reduced parkinsonian disability when administered alone or in combination with low-dose L-DOPA .
  • Human Trials : A crossover study involving eight men with moderate PD assessed doses up to 4 mg:
    • Results indicated that brasofensine was safe and well-tolerated, with mild adverse events reported .
    • The pharmacodynamic effects were measured using the Unified Parkinson's Disease Rating Scale (UPDRS), although no significant improvements were observed compared to placebo .

Case Study Insights

A notable case study involved a randomized, double-blind trial where patients received varying doses of brasofensine alongside their regular L-DOPA treatment:

  • The study aimed to measure changes in UPDRS scores and other motor function tests.
  • Despite the expectation that brasofensine would enhance L-DOPA efficacy, results indicated no significant improvements in motor function tests or reduction in dyskinesia severity at any dose level tested .

Adverse Effects

The safety profile of brasofensine has been generally favorable:

  • Commonly reported adverse effects include mild gastrointestinal disturbances and transient weight loss observed in some animal studies .
  • Long-term safety data remains limited, necessitating further studies to establish comprehensive safety parameters.

Propriétés

Numéro CAS

173830-14-3

Formule moléculaire

C20H24Cl2N2O5

Poids moléculaire

443.3 g/mol

Nom IUPAC

(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1

Clé InChI

XVXRAWKEYKMWFS-YGPNHCCBSA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O

SMILES isomérique

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O

SMILES canonique

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

NS-2214;  BMS-204756-07;  NS 2214;  NS2214; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brasofensine maleate
Reactant of Route 2
Brasofensine maleate
Reactant of Route 3
Brasofensine maleate
Reactant of Route 4
Brasofensine maleate
Reactant of Route 5
Brasofensine maleate
Reactant of Route 6
Brasofensine maleate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.